

Apritone as a Fragrance Ingredient: A Technical Overview of Available Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Apritone, chemically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a synthetic fragrance ingredient valued for its tenacious, ripe apricot and peach-like aroma.[1] While widely used in consumer products, in-depth scientific studies elucidating its specific biological mechanisms of action at the molecular level are notably scarce in publicly available literature. This technical guide synthesizes the available toxicological data and presents a hypothesized signaling pathway for its interaction with olfactory receptors, based on the general understanding of G-protein coupled receptor (GPCR) signaling in olfaction.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Apritone** is provided in the table below.



Property	Value	Reference(s)
CAS Number	68133-79-9	[2]
Molecular Formula	C15H24O	[2]
Molecular Weight	220.35 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Odor Profile	Fruity, apricot, peach	[1]
FEMA Number	3829	[2]
GRAS Status	Generally Recognized as Safe for use as a flavoring agent	[1][3][4]

Toxicological Data Summary

The safety of **Apritone** as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The following tables summarize the key findings from these assessments. It is important to note that these studies focus on safety and do not provide mechanistic insights into its fragrance properties.

Table 1: Acute Toxicity and Irritation Data for Apritone

Endpoint	Species	Method	Result	Reference(s)
Acute Oral Toxicity	Rat	Not specified	LD ₅₀ > 5000 mg/kg	[5]
Skin Irritation	Human	Not specified	Minimal evidence of irritation at current use levels	[5][6]
Eye Irritation	Not specified	Not specified	Not specified for Apritone; three of eleven related cyclopentanones were irritants	[6]

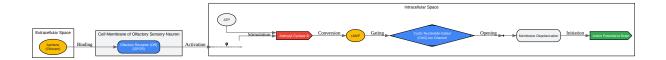


Table 2: Skin Sensitization and Genotoxicity Data for Apritone

Endpoint	Species/Syste m	Method	Result	Reference(s)
Skin Sensitization	Human	Human Repeat Insult Patch Test (HRIPT) / Maximization Test	Non-sensitizing at concentrations higher than current reported use	[5][6]
Genotoxicity	In vitro (Bacteria & Mammalian cell line assays)	Not specified	No mutagenic or genotoxic activity observed for related cyclopentanones	[6]

Hypothesized Olfactory Signaling Pathway

While no specific studies have identified the olfactory receptors that bind to **Apritone**, it is presumed to act through the canonical olfactory signal transduction pathway, which involves G-protein coupled receptors. The following diagram illustrates this hypothesized pathway.



Click to download full resolution via product page

Hypothesized olfactory signaling pathway for **Apritone**.



Experimental Protocols: General Methodologies

Due to the absence of specific experimental data for **Apritone**, this section outlines general protocols commonly used in the fragrance industry and olfactory research to characterize the biological activity of fragrance molecules.

- 1. Olfactory Receptor Deorphanization Assay (HEK293 Cell-based Luciferase Reporter Assay)
- Objective: To identify which olfactory receptor(s) are activated by a specific odorant.
- · Methodology:
 - Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium.
 - Transfection: Cells are co-transfected with a plasmid encoding a specific human olfactory receptor (OR) and a reporter plasmid containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE). A receptor-transporting protein is often coexpressed to ensure the OR is correctly trafficked to the cell membrane.
 - Odorant Stimulation: After a period of incubation to allow for protein expression, the cells are exposed to a solution containing the test odorant (e.g., **Apritone**) at various concentrations.
 - Luciferase Assay: If the odorant activates the OR, it will trigger a G-protein signaling cascade, leading to an increase in intracellular cAMP. This, in turn, activates the CRE, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is measured using a luminometer.
 - Data Analysis: The luminescence signal is normalized to a control and plotted against the odorant concentration to determine the receptor's sensitivity and efficacy.
- 2. In Vitro Cytotoxicity Assay (MTT Assay)
- Objective: To assess the potential of a substance to cause cell death.
- Methodology:



- Cell Seeding: A specific cell line (e.g., human keratinocytes) is seeded into a 96-well plate and allowed to adhere overnight.
- Compound Exposure: The cells are then treated with various concentrations of the test substance (e.g., Apritone) for a defined period (e.g., 24 or 48 hours).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
 (MTT) is added to each well.
- Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized by adding a solvent (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the viability of untreated control cells.

Conclusion

The available scientific literature on **Apritone** as a fragrance ingredient is primarily focused on its safety and toxicological profile. While these studies confirm its general safety for use in consumer products, there is a clear gap in the understanding of its molecular interactions with olfactory receptors and the subsequent signaling pathways. The information provided in this guide is based on general principles of olfaction and standard toxicological testing methodologies. Further research is required to elucidate the specific olfactory receptors that recognize **Apritone** and to characterize the precise downstream signaling events that lead to the perception of its characteristic fruity aroma. Such studies would be invaluable for a more complete understanding of this widely used fragrance ingredient and could inform the rational design of new fragrance molecules with desired sensory properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. femaflavor.org [femaflavor.org]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. 2-(3,7-Dimethyl-2,6-octadienyl)cyclopentanone | C15H24O | CID 6437428 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Fragrance material review on 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Apritone as a Fragrance Ingredient: A Technical Overview of Available Scientific Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237439#apritone-as-a-fragrance-ingredient-in-scientific-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com